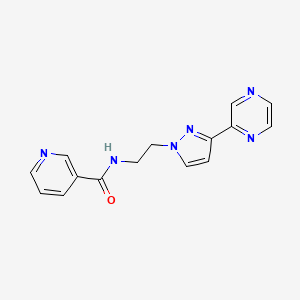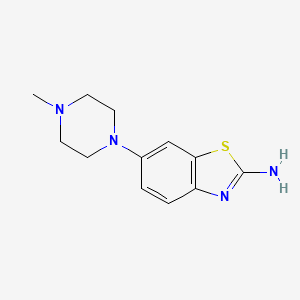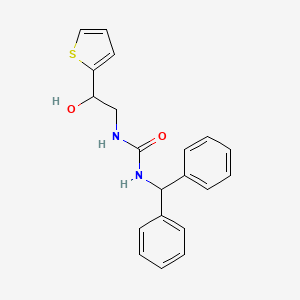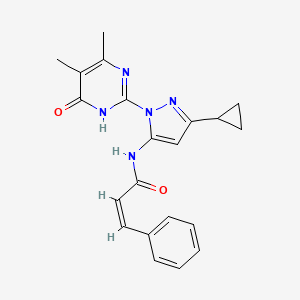![molecular formula C18H19N3O4S B2525159 4-[(3,4-diméthoxyphényl)amino]-6,7-diméthoxyquinazoline-2(1H)-thione CAS No. 902579-51-5](/img/new.no-structure.jpg)
4-[(3,4-diméthoxyphényl)amino]-6,7-diméthoxyquinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethoxyphenyl and dimethoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Applications De Recherche Scientifique
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, some pyrazoline derivatives have been shown to interact with acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Mode of Action
The interaction between these compounds and their targets often involves binding to the active site of the enzyme or receptor, which can inhibit or enhance the function of the target .
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. For instance, inhibition of AchE can lead to an increase in acetylcholine levels, affecting nerve impulse transmission .
Result of Action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, inhibition of AchE can lead to behavioral changes and impaired body movement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs. The choice of solvents and catalysts is also crucial in industrial settings to ensure environmental and economic feasibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinazoline core .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: This compound shares the dimethoxyphenyl group but differs in its overall structure and properties.
3,4-Dimethoxyphenethylamine: Another compound with a similar dimethoxyphenyl group, used in different applications.
Uniqueness
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is unique due to its specific quinazoline core and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
902579-51-5 |
|---|---|
Formule moléculaire |
C18H19N3O4S |
Poids moléculaire |
373.43 |
Nom IUPAC |
4-(3,4-dimethoxyanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H19N3O4S/c1-22-13-6-5-10(7-14(13)23-2)19-17-11-8-15(24-3)16(25-4)9-12(11)20-18(26)21-17/h5-9H,1-4H3,(H2,19,20,21,26) |
Clé InChI |
RWMUAMGKWKNBKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2525078.png)
![4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2525079.png)


![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)

![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2525092.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)




![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
